molecular formula C11H12N2O3 B2517613 2-Butyl-4-nitro-1,3-benzoxazole CAS No. 923224-88-8

2-Butyl-4-nitro-1,3-benzoxazole

Cat. No. B2517613
M. Wt: 220.228
InChI Key: RRIITKVVCDQJHN-UHFFFAOYSA-N
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Description

2-Butyl-4-nitro-1,3-benzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring consisting of three carbon atoms and one nitrogen and oxygen atom each. The specific structure of 2-butyl-4-nitro-1,3-benzoxazole suggests that it has a butyl group attached at the second position and a nitro group at the fourth position on the benzoxazole ring.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. Although the provided papers do not directly discuss the synthesis of 2-butyl-4-nitro-1,3-benzoxazole, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 2,2,5-tri-substituted-1,3,4-dioxazoles involves the reaction of benzhydroxamic acids with diethylketals of ketones . This method could potentially be adapted for the synthesis of 2-butyl-4-nitro-1,3-benzoxazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be determined using techniques such as single-crystal X-ray diffraction analysis. Paper describes the structure determination of a related compound, 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone, using this method. Although the structure of 2-butyl-4-nitro-1,3-benzoxazole is not directly provided, the analysis of similar compounds can give clues about the molecular geometry, bond lengths, and angles that could be expected for 2-butyl-4-nitro-1,3-benzoxazole.

Chemical Reactions Analysis

The chemical reactivity of benzoxazole derivatives can vary depending on the substituents present on the ring. The papers do not provide specific reactions for 2-butyl-4-nitro-1,3-benzoxazole, but they do mention reactions of related compounds. For example, 1,3,4-dioxazoles decompose into phenylisocyanates and ketones at elevated temperatures . This suggests that thermal stability and decomposition pathways are important considerations for benzoxazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyl-4-nitro-1,3-benzoxazole, such as melting point, boiling point, solubility, and reactivity, are not directly discussed in the provided papers. However, the properties of benzoxazole derivatives can be inferred from related compounds. For example, the introduction of a nitro group can affect the acidity and basicity of the compound, as seen in the study of photochromic properties of nitropyridyl-substituted benzazoles . The presence of a butyl group could also influence the compound's lipophilicity and solubility in organic solvents.

Scientific Research Applications

Synthesis and Chemical Properties

2-Butyl-4-nitro-1,3-benzoxazole is a compound belonging to the benzoxazole derivatives, known for their diverse biological and pharmacological properties. Research on benzoxazole derivatives, including methods for their synthesis and potential applications, has been extensively documented. For instance, Vessally et al. (2018) discuss various strategies for the synthesis of 2-arylthio-benzazoles, highlighting their importance in medicinal chemistry due to their broad range of pharmacological properties. This review emphasizes the significant advances in the field from 1987 to 2017, with a focus on the mechanistic aspects of the reactions involved in their synthesis (Vessally et al., 2018).

Pharmacological Applications

The pharmacological significance of benzoxazole derivatives is well-documented. They exhibit a wide array of therapeutic activities, including antimicrobial, antifungal, anticancer, and antidepressant effects. A comprehensive review by Femy Maria K.M et al. (2021) explores the chemistry of substituted benzoxazoles and their various pharmacological activities. This review also covers important methodologies used for the synthesis of these compounds, underscoring their prominence in drug discovery and their efficacious role against a variety of microorganisms (Femy Maria K.M et al., 2021).

Safety And Hazards

The safety information for “2-Butyl-4-nitro-1,3-benzoxazole” includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

properties

IUPAC Name

2-butyl-4-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-3-7-10-12-11-8(13(14)15)5-4-6-9(11)16-10/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIITKVVCDQJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-4-nitro-1,3-benzoxazole

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